Cas no 369403-08-7 (1-{(tert-Butoxy)carbonylamino}-4-hydroxycyclohexane-1-carboxylic Acid)

1-{(tert-Butoxy)carbonylamino}-4-hydroxycyclohexane-1-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- Cyclohexanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-
- 1-{[(TERT-BUTOXY)CARBONYL]AMINO}-4-HYDROXYCYCLOHEXANE-1-CARBOXYLIC ACID
- 4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
- N-Boc-A O-(4-Hydroxycyclohexyl)Carboxylic Acid
- N-BOC-AMINO-(4-HYDROXYCYCLOHEXYL)CARBOXYLIC ACID
- NULL
- 1-(Boc-amino)-4-hydroxycyclohexanecarboxylic acid
- FT-0682652
- 369403-08-7
- 1-((Tert-butoxycarbonyl)amino)-4-hydroxycyclohexanecarboxylic acid
- 1-((TERT-BUTOXYCARBONYL)AMINO)-4-HYDROXYCYCLOHEXANE-1-CARBOXYLIC ACID
- SCHEMBL17840419
- N-Boc-amino-(4-hydroxycyclohexyl)carboxylic acid, AldrichCPR
- 1-[(tert-butoxycarbonyl)amino]-4-hydroxycyclohexane-1-carboxylic acid
- EN300-316012
- AT31250
- J-502826
- MFCD02683153
- SS-4229
- CS-0317944
- DTXSID80370379
- AKOS015838196
- 1-{(tert-Butoxy)carbonylamino}-4-hydroxycyclohexane-1-carboxylic Acid
-
- MDL: MFCD02683153
- インチ: InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-12(9(15)16)6-4-8(14)5-7-12/h8,14H,4-7H2,1-3H3,(H,13,17)(H,15,16)
- InChIKey: DRBVVUBYEBFRKS-UHFFFAOYSA-N
- ほほえんだ: CC(C)(OC(NC1(C(O)=O)CCC(O)CC1)=O)C
計算された属性
- せいみつぶんしりょう: 259.14200
- どういたいしつりょう: 259.142
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: -1
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 98.7
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.1623 (rough estimate)
- ふってん: 402.56°C (rough estimate)
- フラッシュポイント: 220.4 °C
- 屈折率: 1.4596 (estimate)
- PSA: 95.86000
- LogP: 1.66030
- ようかいせい: 使用できません
1-{(tert-Butoxy)carbonylamino}-4-hydroxycyclohexane-1-carboxylic Acid セキュリティ情報
1-{(tert-Butoxy)carbonylamino}-4-hydroxycyclohexane-1-carboxylic Acid 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
1-{(tert-Butoxy)carbonylamino}-4-hydroxycyclohexane-1-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | SS-4229-10MG |
1-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid |
369403-08-7 | >95% | 10mg |
£63.00 | 2025-02-09 | |
Enamine | EN300-316012-0.05g |
1-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid |
369403-08-7 | 95.0% | 0.05g |
$122.0 | 2025-03-19 | |
Enamine | EN300-316012-0.1g |
1-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid |
369403-08-7 | 95.0% | 0.1g |
$182.0 | 2025-03-19 | |
Enamine | EN300-316012-2.5g |
1-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid |
369403-08-7 | 95.0% | 2.5g |
$1098.0 | 2025-03-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B25860-1g |
N-BOC-Amino-(4-hydroxycyclohexyl)carboxylic acid |
369403-08-7 | 97% | 1g |
¥3379.0 | 2022-10-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B25860-0.25g |
N-BOC-Amino-(4-hydroxycyclohexyl)carboxylic acid |
369403-08-7 | 97% | 0.25g |
¥1509.0 | 2022-10-09 | |
Aaron | AR0078B8-1g |
N-BOC-AMINO-(4-HYDROXYCYCLOHEXYL)CARBOXYLIC ACID |
369403-08-7 | 95% | 1g |
$396.00 | 2025-01-23 | |
A2B Chem LLC | AD36264-250mg |
1-((tert-Butoxycarbonyl)amino)-4-hydroxycyclohexanecarboxylic acid |
369403-08-7 | 95% | 250mg |
$308.00 | 2024-04-20 | |
A2B Chem LLC | AD36264-1g |
1-((tert-Butoxycarbonyl)amino)-4-hydroxycyclohexanecarboxylic acid |
369403-08-7 | 95% | 1g |
$586.00 | 2024-04-20 | |
A2B Chem LLC | AD36264-5g |
1-((tert-Butoxycarbonyl)amino)-4-hydroxycyclohexanecarboxylic acid |
369403-08-7 | 95% | 5g |
$2320.00 | 2024-04-20 |
1-{(tert-Butoxy)carbonylamino}-4-hydroxycyclohexane-1-carboxylic Acid 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
1-{(tert-Butoxy)carbonylamino}-4-hydroxycyclohexane-1-carboxylic Acidに関する追加情報
Introduction to 1-{(tert-Butoxy)carbonylamino}-4-hydroxycyclohexane-1-carboxylic Acid (CAS No. 369403-08-7)
1-{(tert-Butoxy)carbonylamino}-4-hydroxycyclohexane-1-carboxylic Acid, identified by its Chemical Abstracts Service (CAS) number 369403-08-7, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This molecule, featuring a cyclohexane backbone with both an amino and a hydroxyl functional group, is particularly valued for its utility as an intermediate in the synthesis of biologically active compounds. The presence of a tert-butoxy carbonyl (Boc) protecting group further enhances its appeal, as it provides stability under various reaction conditions while allowing for selective deprotection when desired.
The compound’s structure, characterized by a hydroxycyclohexane moiety, positions it as a versatile building block for the construction of more complex molecules. The hydroxyl group, located at the 4-position of the cyclohexane ring, can participate in various chemical transformations, including esterification, etherification, and oxidation reactions, making it a valuable precursor in synthetic organic chemistry. Additionally, the amino group at the 1-position can be further functionalized through amidation or other reactions, enabling the creation of peptidomimetics or other pharmacologically relevant structures.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from cyclohexane derivatives due to their favorable pharmacokinetic properties and reduced toxicity compared to some traditional drug scaffolds. The compound 1-{(tert-Butoxy)carbonylamino}-4-hydroxycyclohexane-1-carboxylic Acid has emerged as a key intermediate in several research projects aimed at identifying new drugs for treating a variety of diseases. Its structural features make it particularly suitable for applications in medicinal chemistry, where precise control over molecular architecture is essential for optimizing biological activity.
One of the most compelling aspects of this compound is its role in the synthesis of protease inhibitors, which are critical for treating conditions such as HIV/AIDS and cancer. Proteases are enzymes that play a crucial role in many biological processes, and inhibiting their activity can lead to therapeutic benefits. The Boc-protected amino group in 1-{(tert-Butoxy)carbonylamino}-4-hydroxycyclohexane-1-carboxylic Acid allows researchers to incorporate this moiety into larger molecules designed to interact with specific protease targets. This has led to the discovery of several promising lead compounds that are currently undergoing further investigation in preclinical studies.
Another area where this compound has shown promise is in the development of neuroprotective agents. Neurodegenerative diseases such as Alzheimer’s and Parkinson’s are characterized by the accumulation of misfolded proteins, which can be targeted by small-molecule inhibitors. The unique structural features of 1-{(tert-Butoxy)carbonylamino}-4-hydroxycyclohexane-1-carboxylic Acid, including its rigid cyclohexane ring and functionalizable groups, make it an ideal candidate for designing molecules that can disrupt protein aggregation and protect neuronal cells. Preliminary studies have suggested that derivatives of this compound may have significant therapeutic potential in treating these debilitating conditions.
The synthesis of 1-{(tert-Butoxy)carbonylamino}-4-hydroxycyclohexane-1-carboxylic Acid itself is an interesting challenge that has been addressed by several research groups. Common synthetic routes involve the reaction of cyclohexanone with ammonia or amine derivatives followed by protection of the amino group with a Boc reagent. Recent advances in catalytic methods have also enabled more efficient and scalable production processes, reducing costs and improving yields. These developments have made it easier for pharmaceutical companies to access this important intermediate on demand.
In conclusion, 1-{(tert-Butoxy)carbonylamino}-4-hydroxycyclohexane-1-carboxylic Acid (CAS No. 369403-08-7) is a highly valuable compound with numerous applications in drug discovery and development. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to design novel therapeutics. As research continues to uncover new biological targets and synthetic strategies, this compound is likely to remain at the forefront of pharmaceutical innovation for years to come.
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